

Navigating the Stability Landscape of Darolutamide-d4: An In-depth Technical Guide

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Compound of Interest

Compound Name: Darolutamide-d4

Cat. No.: B15544227

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Introduction

Darolutamide, a non-steroidal androgen receptor inhibitor, has emerged as a critical therapeutic agent in the management of prostate cancer. The deuterated analog, **Darolutamide-d4**, is frequently employed as an internal standard in pharmacokinetic and bioanalytical studies. Ensuring the stability and understanding the degradation pathways of this isotopically labeled compound are paramount for the accuracy and reliability of such analyses. This technical guide provides a comprehensive overview of the stability of Darolutamide, which serves as a close surrogate for **Darolutamide-d4** in the absence of publicly available, specific stability data for the deuterated form. The potential impact of deuterium substitution on the molecule's stability is also discussed. This document summarizes key findings from forced degradation studies, outlines detailed experimental protocols, and presents hypothesized degradation pathways.

Data Presentation: Stability of Darolutamide under Stress Conditions

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific quantitative data for **Darolutamide-d4** is not available in the reviewed literature, studies on Darolutamide provide valuable insights. The following table summarizes the observed stability of Darolutamide under

various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Stress Condition	Reagent/Method	Observation	Reference
Acidic Hydrolysis	0.1 M HCl	Stable	[1]
Alkaline Hydrolysis	0.1 M NaOH	Considerable degradation observed	[1]
Oxidative Degradation	3% H ₂ O ₂	Stable	[1]
Thermal Degradation	60°C	Stable	[1]
Photodegradation	UV light (254 nm)	Stable	[1]

Note: The term "stable" indicates that no significant degradation was observed under the specified conditions in the cited study. "Considerable degradation" suggests that the compound is labile under these conditions, although specific percentage degradation was not consistently reported across studies.

Experimental Protocols

Detailed methodologies are essential for replicating and validating stability studies. The following protocols are synthesized from published stability-indicating methods for Darolutamide.

Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is designed to separate Darolutamide from its potential degradation products.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm particle size).[1]
- Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio.[1]
- Flow Rate: 1.0 mL/min.[1]

- Detection Wavelength: 242 nm.[\[1\]](#)
- Injection Volume: 20 μ L.
- Column Temperature: Ambient.

Forced Degradation Study Protocol

The following procedures are employed to induce degradation of the drug substance under various stress conditions.

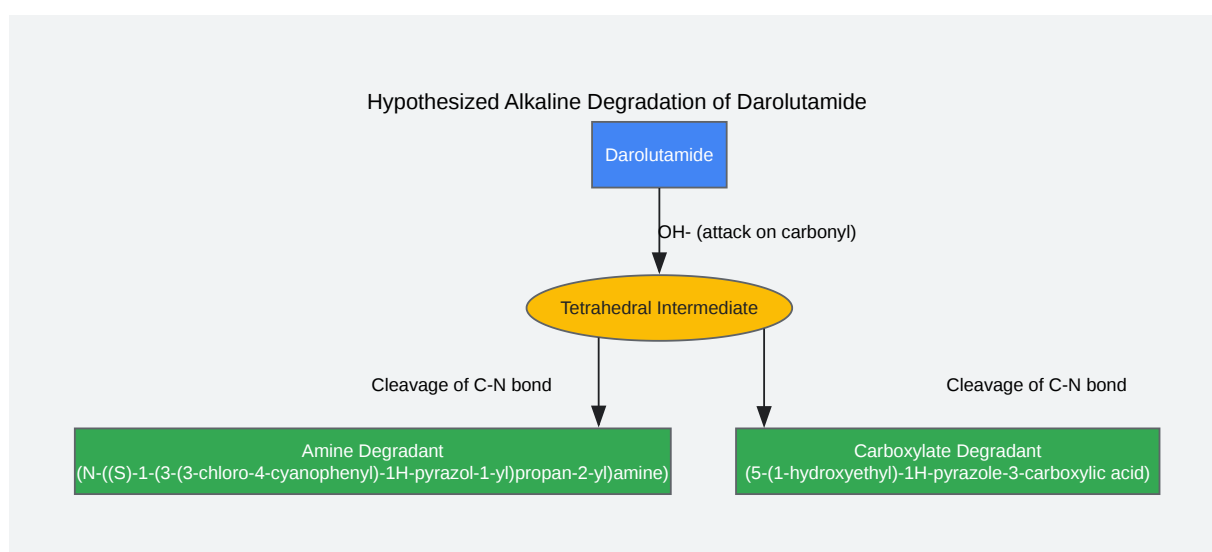
- Preparation of Stock Solution: A stock solution of Darolutamide is typically prepared in methanol.
- Acidic Degradation: To an aliquot of the stock solution, an equal volume of 0.1 M hydrochloric acid is added. The mixture is then refluxed or kept at room temperature for a specified period.
- Alkaline Degradation: To an aliquot of the stock solution, an equal volume of 0.1 M sodium hydroxide is added. The mixture is refluxed or kept at room temperature for a specified period.[\[1\]](#) This condition is expected to show significant degradation.
- Oxidative Degradation: An aliquot of the stock solution is treated with 3% hydrogen peroxide and kept at room temperature for a specified duration.
- Thermal Degradation: The solid drug substance is placed in a hot air oven at a controlled temperature (e.g., 60°C) for a defined period.
- Photodegradation: The drug substance, both in solid form and in solution, is exposed to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

Following exposure to the stress conditions, the samples are diluted with the mobile phase to a suitable concentration and analyzed by the stability-indicating HPLC method.

Mandatory Visualization: Degradation Pathways and Experimental Workflow

Hypothesized Alkaline Degradation Pathway of Darolutamide

Given that Darolutamide exhibits considerable degradation under alkaline conditions, a plausible degradation pathway involves the hydrolysis of the amide bond. The following diagram illustrates this hypothesized pathway.

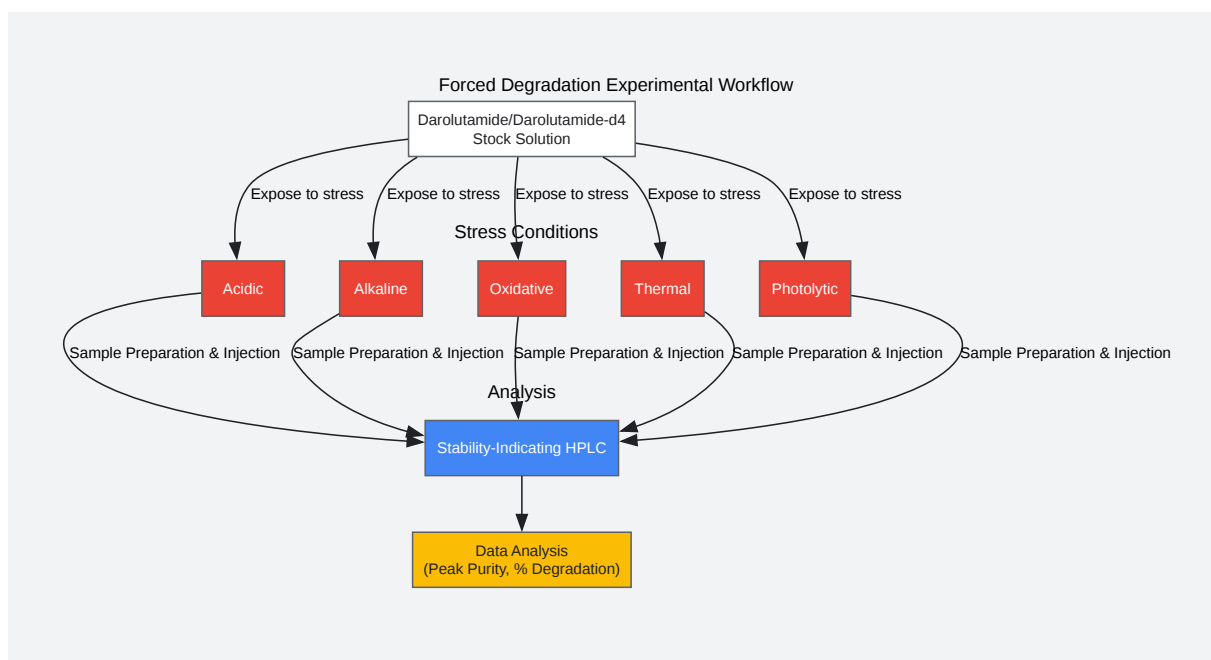


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Caption: Hypothesized amide hydrolysis of Darolutamide under alkaline conditions.

Experimental Workflow for Forced Degradation Studies

The logical flow of a forced degradation study, from sample preparation to analysis, is depicted in the following diagram.



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References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor-Darolutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

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